(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
Description
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid (CAS RN: 224824-22-0) is a chiral boronic acid derivative with a complex stereochemical and functional group arrangement. Its structure features:
- A phenylboronic acid core, enabling participation in Suzuki-Miyaura cross-coupling reactions.
- An (S)-configured stereocenter at the α-position of the boronic acid, critical for enantioselective synthesis.
- A tert-butoxycarbonyl (Boc) protected amino group, enhancing stability during synthetic processes.
- Methoxy and oxo groups on the propyl chain, influencing solubility and reactivity .
Properties
IUPAC Name |
[4-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO6/c1-15(2,3)23-14(19)17-12(13(18)22-4)9-10-5-7-11(8-6-10)16(20)21/h5-8,12,20-21H,9H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSWULUDYAPFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis begins with 4-aminomethylphenylboronic acid as the core scaffold. This compound is often prepared via electrophilic substitution or obtained commercially, then protected at the amino group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during coupling steps.
Boc Protection
- Reagents: Di-tert-butyl dicarbonate (Boc anhydride), Triethylamine (TEA)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Stirring at room temperature (~20°C) for 1 hour under inert atmosphere
- Procedure:
- Dissolve 4-aminomethylphenylboronic acid in THF.
- Add Boc anhydride and TEA.
- Stir under reflux for 1 hour.
- Evaporate solvent under reduced pressure.
- Extract with water and ethyl acetate, dry organic phase over MgSO₄, and concentrate to obtain the Boc-protected intermediate.
Purification
Purify via silica gel chromatography using a gradient of heptane/ethyl acetate (e.g., 3:1) to isolate the Boc-protected phenylboronic acid derivative.
Coupling with 3-Bromo-5-fluoro-2-methoxy-pyridine Derivatives
Suzuki-Miyaura Cross-Coupling
- Reagents: Boc-protected phenylboronic acid, 3-bromo-5-fluoro-2-methoxy-pyridine, Tetrakis(triphenylphosphine)palladium(0), Sodium carbonate
- Solvent: Tetrahydrofuran (THF), Ethanol, Water mixture
- Conditions: Reflux (~70°C) for 24 hours
- Procedure:
- Combine Boc-protected boronic acid, pyridine halide, Pd catalyst, sodium carbonate, and solvents.
- Heat under reflux with stirring.
- After completion, cool, extract with ethyl acetate, wash, dry, and evaporate.
Deprotection of Boc Group
- Reagent: Trifluoroacetic acid (TFA)
- Solvent: Dichloromethane (DCM)
- Conditions: Stir for 2 hours at room temperature
- Outcome: Removal of Boc group yields the free amine, which can be further processed or directly used in subsequent steps.
Conversion to Boronic Acid Derivative
Formation of the Boronic Acid
- The free amine intermediate can be converted into the boronic acid form via:
- Direct hydrolysis of boronate esters if present.
- Reaction with boron reagents such as boronic acid derivatives or via Miyaura borylation if starting from suitable halides.
Borylation via Miyaura Reaction
- Reagents: Bis(pinacolato)diboron or similar boron reagents, Pd catalyst, base (e.g., potassium acetate or carbonate)
- Conditions: Heating at 80-100°C under inert atmosphere
- Procedure:
- Combine the aryl halide with diboron reagent, Pd catalyst, and base.
- Reflux for several hours.
- Purify via chromatography.
Final Purification
- Convert the boronic ester to boronic acid by hydrolysis with dilute acid or via purification from the reaction mixture.
Final Purification and Characterization
- Purification: Recrystallization from suitable solvents or chromatography on silica gel.
- Characterization: Confirm structure via NMR, MS, and IR spectroscopy, ensuring the stereochemistry at the amino group is maintained as (S).
Data Table: Summary of Preparation Conditions
| Step | Reagents | Solvent | Temperature | Time | Purification | Yield (%) |
|---|---|---|---|---|---|---|
| Boc Protection | Boc anhydride, TEA | THF | Room temp | 1 hr | Silica gel chromatography | ~85-90 |
| Suzuki Coupling | Boronic acid, halide, Pd catalyst, Na2CO3 | THF/EtOH/H2O | Reflux (~70°C) | 24 hr | Evaporation, chromatography | ~70-80 |
| Boc Deprotection | TFA | DCM | Room temp | 2 hr | Evaporation, recrystallization | ~80-85 |
| Borylation | Diboron reagent, Pd catalyst, base | Toluene/EtOH | 80-100°C | 12-24 hr | Chromatography | ~60-70 |
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the design of enzyme inhibitors and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid moiety interacts with serine or threonine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key distinctions between (S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid and structurally or functionally related compounds:
Key Findings:
Functional Group Influence :
- The boronic acid group in the target compound enables cross-coupling reactions, unlike the carboxylic acid in Analog 1, which is better suited for amide bond formation.
- The Boc protection in the target compound and Analog 1 enhances amine stability during synthesis, whereas Analog 2’s trityl group adds steric bulk, limiting its reactivity .
Stereochemical Specificity :
- The (S)-configuration in both the target compound and Analog 1 is critical for enantioselective drug synthesis, whereas Analog 2 lacks stereocenters, making it unsuitable for asymmetric applications .
Solubility and Handling :
- The methoxy-ester in the target compound and Analog 1 improves solubility in polar aprotic solvents (e.g., DMF, THF). In contrast, Analog 2’s trityl group reduces solubility, requiring harsh conditions for deprotection .
Synthetic Utility :
- The target compound’s boronic acid/Boc combination is ideal for iterative peptide synthesis and bioconjugation. Analog 1’s carboxylic acid is more commonly used in fragment coupling for APIs (Active Pharmaceutical Ingredients) .
Biological Activity
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid is a boronic acid derivative that has gained attention for its potential applications in medicinal chemistry and organic synthesis. This compound's unique structure allows it to interact with biological systems, making it a candidate for enzyme inhibition and drug development.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 335.26 g/mol. The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, enhancing its utility in various biological applications.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with specific amino acid residues in enzymes, particularly those containing serine or threonine. This interaction can inhibit enzyme activity by blocking substrate access to the active site. The mechanism can be summarized as follows:
- Binding : The boronic acid group interacts with the hydroxyl groups of serine or threonine residues.
- Inhibition : This binding prevents the substrate from accessing the active site, thereby inhibiting enzymatic activity.
1. Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting proteases, which are critical in various biological processes including protein degradation and cell signaling.
2. Drug Development
Due to its structural characteristics, this compound is being explored as a lead compound for developing new drugs targeting diseases where protease activity is dysregulated, such as cancer and viral infections.
Research Findings
Recent studies have highlighted the importance of this compound in various biological contexts:
- Case Study 1 : A study demonstrated that phenylboronic acids can effectively inhibit the activity of certain serine proteases, suggesting that this compound may exhibit similar inhibitory effects .
- Case Study 2 : Research on binding interactions revealed that modifications to the boronic acid moiety can enhance binding affinity and selectivity towards specific enzymes, indicating a pathway for optimizing this compound's therapeutic potential .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibitor, potential drug candidate |
| Phenylboronic acid | Structure | Basic boronic acid with similar reactivity |
| 4-(2-(Amino)-3-methoxy-3-oxopropyl)phenylboronic acid | Structure | Similar structure without tert-butoxycarbonyl protection |
Q & A
Q. Basic
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ at m/z 1473.71 vs. calculated 1473.73) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry and functional groups (e.g., tert-butyl peaks at δ 1.4 ppm, boronic acid protons at δ 7.3–8.1 ppm) .
- HPLC/LC-MS : Monitors purity (>98% by HPLC) and detects hydrolytic byproducts .
How do the tert-butoxycarbonylamino and methoxy groups affect reactivity compared to simpler phenylboronic acids?
Q. Advanced
- Enhanced Stability : The Boc group protects the amine during cross-coupling reactions, reducing side reactions .
- Steric Effects : The methoxy-oxo substituent decreases electrophilicity at the boron center, slowing hydrolysis but improving selectivity in Suzuki couplings .
- Contradiction Note : Unlike 4-fluorophenylboronic acid (rapid coupling but low specificity), this compound’s substituents enable targeted bioconjugation .
What strategies mitigate hydrolysis or oxidation of the boronic acid group?
Q. Advanced
- Storage : At 0–6°C in anhydrous solvents (e.g., THF or DMF) to prevent boronic acid dimerization .
- Stabilization : Use of Lewis bases (e.g., triethylamine) during reactions to coordinate boron and suppress hydrolysis .
- In Situ Protection : Conversion to trifluoroborate salts for air-sensitive applications .
How is this compound applied in site-specific peptide conjugation, and what are optimal parameters?
Q. Advanced
- Mechanism : Cu(II)-mediated arylation of selenocysteine residues in unprotected peptides at pH 7–8.
- Conditions : 37°C, 1–2 mM CuSO₄, and 1–2 h reaction time yield >90% conversion .
- Specificity : The boronic acid moiety selectively targets thiol/selenol groups without modifying other amino acids .
What are the compound’s degradation pathways under physiological conditions?
Q. Advanced
- Hydrolysis : Boronic acid converts to boric acid in aqueous media (t₁/₂ ~24 h at pH 7.4) .
- Enzymatic Cleavage : Esterases hydrolyze the methoxy-oxo group, releasing methanol and a carboxylic acid derivative .
- Monitoring : Use ¹⁸O isotopic labeling or LC-MS to track degradation .
How does this compound compare to other boronic acids in inhibiting serine proteases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
